4,7-Dichloroquinolinium tribromide
Description
Historical Development and Contemporary Relevance of Halogenating Agents
The introduction of halogen atoms into organic molecules, a process known as halogenation, has been a cornerstone of organic synthesis since the 19th century. numberanalytics.com Initially, elemental halogens like molecular bromine (Br₂) were the primary reagents used. nih.gov While effective, these reagents are often highly toxic, corrosive, and can lead to a lack of selectivity, resulting in over-halogenation or undesired side reactions. nih.gov This necessitated the development of a diverse toolkit of halogenating agents with improved handling properties and greater control over reactivity and selectivity.
The evolution of halogenating agents has progressed from simple inorganic compounds to complex organic reagents. numberanalytics.comtcichemicals.com This development was driven by the increasing demand for precisely functionalized molecules in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The incorporation of halogens can significantly influence a molecule's biological activity, lipophilicity, and metabolic stability. numberanalytics.com
In contemporary organic synthesis, the focus has shifted towards the development of "tamed" and selective halogenating agents. nih.govnih.gov These reagents are designed to deliver a single halogen atom to a specific position within a complex molecule, often under mild reaction conditions. nih.gov This quest for selectivity is paramount in the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry and regiochemistry is crucial. nih.govacs.org Quaternary ammonium (B1175870) tribromides, including quinolinium-based systems, have emerged as part of this trend, offering a safer and more controlled means of bromination compared to their elemental counterparts. semanticscholar.orgacgpubs.org
Structural Classification and General Overview of Quaternary Ammonium Tribromides
Quaternary ammonium tribromides (QATBs) are a subclass of quaternary ammonium compounds (QACs). researchgate.netnih.gov The general structure of a QAC consists of a central, positively charged nitrogen atom bonded to four organic substituents. researchgate.net In the case of tribromides, the counter-ion is the tribromide anion (Br₃⁻). researchgate.net
These reagents are typically crystalline solids, which often makes them easier and safer to handle compared to liquid bromine. tcichemicals.comresearchgate.net The cationic portion of the molecule can be varied to fine-tune the reagent's properties, such as its solubility and reactivity. acgpubs.org Common examples of cations include tetrabutylammonium (B224687), tetraethylammonium, and cetyltrimethylammonium. acgpubs.org
The classification of QACs can be based on the nature of the alkyl groups attached to the nitrogen atom. aldebaransistemas.com This structural diversity allows for the synthesis of a wide range of tribromide reagents with tailored properties. tcichemicals.com The primary function of the tribromide anion is to act as a source of electrophilic bromine for various chemical transformations. researchgate.net
Quaternary ammonium tribromides have been employed in a variety of organic reactions, most notably for the bromination of alkenes, alkynes, aromatic compounds, and active methylene (B1212753) compounds. semanticscholar.orgacgpubs.orgresearchgate.netresearchgate.net They are valued for their ability to perform these transformations under mild and often selective conditions. semanticscholar.orgresearchgate.net
Positioning of 4,7-Dichloroquinolinium Tribromide within the Landscape of Quinolinium-Based Reagents
Within the broader family of quaternary ammonium tribromides, quinolinium-based reagents form a distinct and synthetically valuable subgroup. semanticscholar.orgresearchgate.net The quinoline (B57606) scaffold itself is a key structural motif in numerous biologically active compounds and functional materials. wikipedia.orgfiveable.me The quaternization of the quinoline nitrogen leads to the formation of a quinolinium cation, which can be paired with a tribromide anion. fiveable.me
Quinolinium tribromide (QTB) itself has been recognized as a mild and efficient reagent for various transformations, including the oxidation of anilines and thiols. semanticscholar.org The reactivity and selectivity of these reagents can be influenced by the substituents on the quinoline ring.
This compound is a specific example of a substituted quinolinium tribromide. The presence of two chlorine atoms on the quinoline ring at positions 4 and 7 is expected to modulate the electronic properties and, consequently, the reactivity of the tribromide reagent. The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the tribromide anion, potentially leading to different reactivity patterns compared to the unsubstituted quinolinium tribromide.
The development of reagents like this compound reflects the ongoing effort to create highly specialized and efficient reagents for modern organic synthesis. organic-chemistry.org By modifying the core quinoline structure, chemists can fine-tune the reagent's performance for specific applications, contributing to the ever-expanding toolbox of synthetic methodologies.
Structure
3D Structure of Parent
Properties
CAS No. |
12365-92-3 |
|---|---|
Molecular Formula |
C27H18Br3Cl6N3 |
Molecular Weight |
438.77 g/mol |
IUPAC Name |
4,7-dichloroquinolin-1-ium;tribromide |
InChI |
InChI=1S/C9H5Cl2N.3BrH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;;/h1-5H;3*1H/p-2 |
InChI Key |
JTCWWYAEIUMBEK-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
Other CAS No. |
12365-92-3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloroquinolinium Tribromide and Analogous Quaternary Quinolinium Tribromide Salts
Classical Preparative Routes to Quinolinium Hydrobromide Perbromides
The traditional synthesis of quaternary quinolinium tribromides is analogous to the well-established preparation of pyridinium (B92312) hydrobromide perbromide (PHPB). wikipedia.orgprepchem.com These classical routes typically involve the reaction of the corresponding quinoline (B57606) derivative with hydrogen bromide to form the quinolinium hydrobromide salt, which is then treated with elemental bromine.
A general procedure begins with the dissolution of the parent quinoline, such as 4,7-dichloroquinoline (B193633), in a suitable solvent like ethanol (B145695) or glacial acetic acid. prepchem.comnih.gov An aqueous solution of hydrobromic acid (HBr) is then added, often with cooling, to precipitate the quinolinium hydrobromide salt. prepchem.com After isolation, or sometimes in the same reaction vessel, this salt is reacted with one equivalent of molecular bromine (Br₂). prepchem.com The bromine adds to the bromide ion of the salt to form the tribromide (Br₃⁻) anion, resulting in the precipitation of the quinolinium tribromide product as a stable, often crystalline solid. wikipedia.orgprepchem.com
For instance, the preparation of pyridinium tribromide involves mixing pyridine (B92270) with 48% hydrobromic acid, followed by the gradual addition of bromine. sciencemadness.org The resulting product can be recrystallized from acetic acid. sciencemadness.org This fundamental approach is broadly applicable to a variety of quinolines and other heterocyclic amines. The primary drawback of these classical methods is the direct handling of liquid bromine, which is highly toxic and corrosive. google.com
A universal method for preparing the initial quaternary quinolinium bromide salts involves refluxing the quinoline with an appropriate 1-bromoalkane in a solvent like dry ethanol. nih.gov The resulting crude product is then typically purified by recrystallization. nih.gov
Table 1: Classical Synthesis of N-Alkylquinolinium Bromides
| Reactant 1 | Reactant 2 | Conditions | Product |
| Quinoline | 1-Bromoalkane (C8-C20) | Reflux in dry ethanol, 40 hours | N-Alkylquinolinium bromide |
This interactive table summarizes the general classical route for synthesizing the precursor quinolinium bromide salts. Data derived from nih.gov.
Green Chemistry Approaches and Environmentally Benign Synthesis Protocols for Tribromide Salts
In response to the hazards associated with classical methods, significant research has focused on developing greener and more environmentally benign synthetic protocols for quaternary ammonium (B1175870) tribromides (QATBs). These methods aim to avoid the use of elemental bromine and hazardous solvents. researchgate.netacgpubs.org
One prominent green approach involves the in situ oxidation of bromide ions in the presence of the quaternary ammonium cation. google.comresearchgate.net This can be achieved using various oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) has been used to effectively oxidize quaternary ammonium bromides to their corresponding tribromides in a solvent-free system. researchgate.net This method offers advantages such as high purity, excellent yields, and mild reaction conditions. researchgate.net
Another eco-friendly oxidant is periodic acid, which has been used to convert bromide (Br⁻) to tribromide (Br₃⁻) without the need for mineral acids or metal-based oxidants. researchgate.net Other protocols have utilized sodium bromate (B103136) (NaBrO₃) in the presence of aqueous hydrobromic acid to generate the tribromide reagent. google.comarkat-usa.org These oxidative methods often proceed in aqueous media or under solvent-free conditions, significantly reducing the environmental impact. acgpubs.orgresearchgate.net The use of deep eutectic solvents, such as a choline (B1196258) chloride-oxalic acid mixture, has also been explored as a biodegradable and recyclable catalyst/solvent system for related syntheses, highlighting a move towards more sustainable chemical processes. nih.gov
Table 2: Comparison of Green Oxidizing Agents for Tribromide Synthesis
| Oxidizing Agent | Key Advantages | Reference |
| Potassium Permanganate (KMnO₄) | Solvent-free, high purity, excellent yield | researchgate.net |
| Periodic Acid (H₅IO₆) | No mineral acid or metal oxidants required | researchgate.net |
| Sodium Bromate (NaBrO₃) / HBr | Aqueous conditions | google.comarkat-usa.org |
This interactive table compares different environmentally friendly oxidizing agents used in the synthesis of quaternary ammonium tribromides.
Solid-Supported and Heterogeneous Systems for Immobilized Quinolinium Tribromide Reagents
To enhance the practicality, reusability, and ease of use of quinolinium tribromide reagents, researchers have developed solid-supported and heterogeneous systems. By immobilizing the active reagent on a solid support, product purification is simplified to a mere filtration step, and the reagent can often be recovered and reused. researchgate.netosti.gov
A notable example is the synthesis of silica-supported quinolinium tribromide. researchgate.netosti.gov This heterogeneous reagent is prepared and has proven to be an efficient and stable brominating agent for applications such as the regioselective monobromination of aromatic amines. researchgate.net The protocol for its use offers high yields under mild conditions and a straightforward work-up procedure. researchgate.net The immobilization on silica (B1680970) gel provides a solid reagent that is easy to handle and can be removed from the reaction mixture by filtration. acgpubs.orgresearchgate.net
The general approach for preparing such a reagent involves treating silica gel with the quinolinium hydrobromide salt followed by the brominating agent. The resulting solid material holds the quinolinium tribromide on its surface, making it a recoverable and recyclable reagent. This methodology aligns with the principles of green chemistry by minimizing waste and simplifying experimental procedures. researchgate.netresearchgate.net The efficacy of these solid-supported systems has been demonstrated in various organic transformations, including the bromination of anilines, phenols, and other activated aromatic compounds. acgpubs.orgresearchgate.net
Applications of Quaternary Quinolinium Tribromides in Contemporary Organic Transformations
Regioselective Bromination of Organic Substrates
While quinolinium tribromides, in general, are known to be effective brominating agents, specific studies detailing the use of 4,7-dichloroquinolinium tribromide for the regioselective bromination of aromatic, heteroaromatic, olefinic, or alkynic systems are not available in the reviewed literature. The substitution pattern on the quinolinium ring can significantly influence the reactivity and selectivity of the tribromide reagent. However, without experimental data, any discussion on how the 4,7-dichloro substitution pattern impacts these reactions would be purely speculative.
Aromatic and Heteroaromatic System Bromination
No specific data tables or detailed research findings could be located for the bromination of aromatic and heteroaromatic systems using this compound.
Olefinic and Alkynic Functional Group Bromination
Similarly, there is a lack of published research on the application of this compound for the bromination of olefins and alkynes.
Selective Oxidation Reactions Facilitated by Tribromide Counterions
The tribromide counterion (Br₃⁻) can act as an oxidizing agent. However, specific examples and research data on the use of this compound in selective oxidation reactions are not documented in the available literature.
Oxidative Coupling Reactions of Amines and Thiols
There are no specific reports or data tables on the use of this compound to facilitate the oxidative coupling of amines and thiols.
Oxidative Dearomatization Strategies
The application of this compound in oxidative dearomatization strategies has not been described in the accessible scientific literature.
Catalytic Roles in Diverse Organic Syntheses
While some quinolinium salts have been investigated for their catalytic activities, no literature could be found that specifically details the catalytic role of this compound in any organic synthesis.
Catalysis in Hydroxyl Group Protection Reactions
The temporary masking of hydroxyl groups is a critical step in the synthesis of complex molecules, preventing undesired side reactions. While a plethora of protecting groups are available, the development of efficient catalytic methods for their introduction remains an area of active research. Quaternary ammonium (B1175870) tribromides, in general, have been explored as catalysts in various organic transformations, although specific studies detailing the catalytic use of this compound in hydroxyl group protection are not extensively documented in current literature.
The catalytic activity of related quaternary ammonium salts in protection reactions often stems from their ability to act as phase-transfer catalysts or to activate substrates through the formation of intermediate species. For instance, the bulky and lipophilic nature of the quaternary cation can facilitate the transfer of anionic reagents between aqueous and organic phases, thereby promoting the reaction. In the context of hydroxyl group protection, a hypothetical catalytic cycle involving a quinolinium salt might involve the activation of a protecting group precursor, rendering it more susceptible to nucleophilic attack by the hydroxyl group.
Catalytic Pathways in Acylation Processes
Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic chemistry, frequently employed for the protection of alcohols and amines or for the synthesis of esters and amides. Quaternary ammonium tribromides have demonstrated utility as catalysts in acylation reactions, particularly in the esterification of alcohols with carboxylic acids. While direct research on this compound is limited, the catalytic behavior of analogous compounds such as tetrabutylammonium (B224687) tribromide (TBATB) and cetylpyridinium (B1207926) tribromide offers significant insights into the probable catalytic pathways.
The proposed mechanism for the TBATB-catalyzed acylation of alcohols with carboxylic acids suggests that the tribromide salt acts as a mild Lewis acid, activating the carboxylic acid. This activation likely proceeds through the formation of an acyl hypobromite (B1234621) intermediate, which is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the corresponding ester. The catalyst is regenerated in the process, allowing for its use in catalytic amounts.
A key advantage of using quaternary ammonium tribromides as catalysts is the often-mild reaction conditions required, which can lead to high chemoselectivity. For instance, in the presence of TBATB, primary alcohols can be selectively acylated over secondary alcohols and phenols. This selectivity is attributed to the steric hindrance around the hydroxyl group, with the less hindered primary alcohols reacting more readily.
Table 1: Tetrabutylammonium Tribromide (TBATB) Catalyzed Acylation of Alcohols with Various Acids
| Entry | Alcohol | Acid | Product | Yield (%) |
| 1 | Benzyl alcohol | Acetic acid | Benzyl acetate | 95 |
| 2 | 1-Octanol | Acetic acid | Octyl acetate | 92 |
| 3 | Cyclohexanol | Acetic acid | Cyclohexyl acetate | 85 |
| 4 | Benzyl alcohol | Propionic acid | Benzyl propionate | 93 |
| 5 | Benzyl alcohol | Isobutyric acid | Benzyl isobutyrate | 90 |
This data is representative of the catalytic activity of tetrabutylammonium tribromide and is presented to illustrate the potential applications of related quinolinium tribromides.
Advanced Spectroscopic and Structural Characterization of Quinolinium Tribromide Compounds
Spectroscopic Fingerprinting of the Tribromide Anion via UV-Visible Spectroscopy
The presence of the tribromide anion (Br₃⁻) in 4,7-dichloroquinolinium tribromide can be readily identified using UV-Visible spectroscopy. The tribromide ion is known to exhibit a strong and characteristic absorption in the ultraviolet region. In various solvents, the Br₃⁻ anion displays an intense absorption peak typically centered around 270 nm. This absorption is attributed to a σ → σ* electronic transition within the linear triatomic anion. The exact position and intensity of this peak can be influenced by the solvent polarity and the nature of the counter-ion, in this case, the 4,7-dichloroquinolinium cation. For comparison, studies on similar quaternary ammonium (B1175870) tribromides have reported this characteristic peak in the range of 265-275 nm. Therefore, the UV-Visible spectrum of this compound is expected to be dominated by this strong absorption band, confirming the presence of the tribromide anion. The quinolinium moiety itself also absorbs in the UV region, typically with multiple bands corresponding to π-π* transitions, which may overlap with the tribromide absorption.
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the 4,7-dichloroquinolinium cation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the heterocyclic ring.
¹H NMR Spectroscopy: The proton NMR spectrum of the 4,7-dichloroquinolinium cation is expected to show distinct signals for the aromatic protons. Based on the known spectrum of the parent 4,7-dichloroquinoline (B193633), the chemical shifts would be influenced by the positive charge on the nitrogen atom, leading to a general downfield shift of the signals. The expected signals for the protons on the quinoline (B57606) ring are as follows: H2, H3, H5, H6, and H8. The coupling patterns (doublets, doublets of doublets) arising from spin-spin interactions between adjacent protons would allow for the unambiguous assignment of each signal. A representative ¹H NMR data for the closely related 4,7-dichloroquinoline is provided in the table below. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the 4,7-dichloroquinolinium cation. Nine distinct signals are expected, corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons attached to the chlorine atoms (C4 and C7) and the nitrogen atom (C2 and C8a) would be significantly affected. The table below shows typical ¹³C NMR chemical shifts for 4,7-dichloroquinoline, which serve as a close approximation for the cationic form. chemicalbook.com
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 8.78 (d, 1H) | 151.9 |
| 8.11 (d, 1H) | 150.9 |
| 8.05 (d, 1H) | 144.3 |
| 7.49 (dd, 1H) | 135.5 |
| 7.38 (d, 1H) | 128.7 |
| 128.1 | |
| 125.1 | |
| 124.6 | |
| 122.5 |
High-Resolution Mass Spectrometry for Molecular Identification
High-resolution mass spectrometry (HRMS) is crucial for the precise determination of the molecular formula of the 4,7-dichloroquinolinium cation. The technique provides a highly accurate mass-to-charge ratio (m/z) of the parent ion. For the 4,7-dichloroquinolinium cation ([C₉H₆Cl₂N]⁺), the expected monoisotopic mass can be calculated with high precision.
The mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and three bromine atoms (⁷⁹Br and ⁸¹Br isotopes) in the full compound. The cationic fragment, 4,7-dichloroquinolinium, would exhibit a molecular ion peak cluster with a specific intensity ratio corresponding to the presence of two chlorine atoms. nist.gov The tribromide anion would not typically be observed as a single entity in positive-ion mode ESI-MS.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the molecular vibrations and, by extension, the conformation of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of both the 4,7-dichloroquinolinium cation and the tribromide anion. The cation will display bands related to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1400-1650 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹). The N-H stretching vibration of the protonated nitrogen would appear as a broad band, likely in the region of 2800-3200 cm⁻¹. The tribromide anion has a characteristic asymmetric stretching mode that is IR active, typically observed in the far-IR region. The NIST WebBook provides a reference IR spectrum for the neutral 4,7-dichloroquinoline. nist.gov
Computational Chemistry and Theoretical Studies of Quinolinium Tribromide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity indices.
For quinoline-based systems, DFT calculations are frequently employed to understand their stability, electronic properties, and potential for chemical reactions. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G** are commonly used for geometry optimization and to determine the electronic properties of the most stable molecular states. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
In studies of related quinoline (B57606) derivatives, the HOMO-LUMO gap has been calculated to be a measure of the molecule's structural stability. researchgate.net For instance, analysis of a series of quinoline derivatives showed that the compound with the most stable electronic structure could be identified by its calculated HOMO-LUMO gap. researchgate.net These calculations reveal that charge transfer occurs within the molecules, which is fundamental to their reactivity. researchgate.net
While specific DFT data for 4,7-dichloroquinolinium tribromide is not extensively available in public literature, studies on structurally similar compounds, such as the [Cu(4,7-dichloroquinoline)₂Br₂]₂ dimeric complex, demonstrate the utility of DFT. researchgate.net In this case, calculations helped to rationalize the geometry and revealed that the frontier orbitals had significant ligand-like character, indicating an internal redox process where the metal is slightly reduced at the expense of the bromide ligands' partial oxidation. researchgate.net This highlights how DFT can elucidate complex electronic interactions within molecules containing the 4,7-dichloroquinoline (B193633) moiety.
Table 1: Representative DFT Functionals and Basis Sets for Quinoline Systems
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31+G(d,p) | Geometry optimization, structural properties, stability analysis | nih.gov |
| B3LYP | 6-311G(d,p) | HOMO-LUMO energies, molecular reactivity analysis | researchgate.net |
| B3LYP / HF | 6−311+G** | HOMO and LUMO energy calculations, charge transfer analysis | researchgate.net |
Theoretical Investigation of Halogen Bonding and Noncovalent Interactions in Crystal Structures
The crystal structure of quinolinium tribromide systems is heavily influenced by a variety of non-covalent interactions. Halogen bonds, a specific type of non-covalent interaction involving a halogen atom, are particularly relevant. nih.gov
Theoretical studies and X-ray crystallography of related compounds provide significant insight. In the crystal structure of bis(3-bromomesityl)(quinolin-1-ium-8-yl)boron(III) tribromide, the quinolinium cations and tribromide anions (Br₃⁻) arrange in a specific packing pattern. nih.govosti.gov The tribromide anion itself is a product of bromide binding to molecular bromine. osti.gov The crystal packing results in interdigitated parallel quinolinium rings that symmetrically sandwich a tribromide anion. nih.govosti.gov
In other related structures, such as diquinolinium dibromide trihydrate, a complex interplay of non-covalent forces determines the solid-state architecture. These forces include offset face-to-face aromatic stacking, N⁺-H···O hydrogen bonds, bromide···H-O interactions, C-H···bromide contacts, and bromine···bromide interactions. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. researchgate.net
Quantum chemical calculations can be used to investigate the nature and strength of these interactions. For example, in a study of Br···Br interactions, calculations using the ωB97XD functional and QTAIM (Quantum Theory of Atoms in Molecules) analysis identified them as type I halogen···halogen contacts with an estimated energy of 2.2–2.5 kcal/mol. mdpi.com This demonstrates that even weak interactions can be a driving force in the crystallization and stabilization of the solid state. mdpi.com The directionality of halogen bonds makes them a valuable tool in crystal engineering, though the final crystal structure is often the result of a combination of multiple intermolecular forces and packing requirements. nih.gov
Table 3: Types of Noncovalent Interactions in Quinolinium Bromide Systems
| Interaction Type | Description | Example System | Reference |
| Halogen Bonding (Br···Br) | An attractive interaction between an electrophilic region on one bromine and a nucleophilic region on another. | Organic Peroxide Crystal | mdpi.com |
| Ion-Pairing | Electrostatic attraction between the quinolinium cation and the tribromide anion. | Bis(3-bromomesityl)(quinolin-1-ium-8-yl)boron(III) tribromide | nih.govosti.gov |
| Hydrogen Bonding | e.g., N⁺-H···O, C-H···Br, O-H···Br | Diquinolinium dibromide trihydrate | researchgate.net |
| π-π Stacking | Attraction between aromatic rings. | Diquinolinium dibromide trihydrate | researchgate.net |
Polymorphism and Crystal Packing Phenomena from a Computational Perspective
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in materials science and pharmaceuticals. Computational methods are increasingly used to predict and understand the different crystal packing arrangements a molecule can adopt.
For quinolinium tribromide systems, the crystal packing is a result of a delicate balance of the intermolecular forces discussed previously. In the structure of bis(3-bromomesityl)(quinolin-1-ium-8-yl)boron(III) tribromide, the cations are arranged in rows that propagate along a specific crystal axis. nih.govosti.gov The packing of these cations leads to the formation of interdigitated parallel quinolinium rings, which creates a cavity where the tribromide anion resides, often centered on a crystallographic inversion center. nih.govosti.gov
In other quinoline-related structures, different packing motifs are observed. For instance, C–H···N hydrogen bonds can link enantiomers into edge-to-edge dimers, an interaction robust enough to be valuable in crystal engineering. researchgate.net Furthermore, π–π interactions can connect adjacent chains to form two-dimensional networks. researchgate.net The prediction of these packing phenomena from first principles remains a significant challenge in computational chemistry. However, the analysis of known crystal structures, aided by tools like Hirshfeld surface analysis, provides a "grammar" for crystal packing that can help rationalize observed structures and guide the design of new crystalline materials. researchgate.netbohrium.com Computational design of crystal lattices is an advancing field, with demonstrations in protein systems where 3D crystals with pre-specified architectures and space groups have been successfully engineered and experimentally verified. biorxiv.org This illustrates the growing power of computational approaches to not only analyze but also predict and control crystal packing.
Future Research Trajectories and Innovations in 4,7 Dichloroquinolinium Tribromide Chemistry
Rational Design and Synthesis of Next-Generation Quinolinium Tribromide Catalysts
The future development of catalysts based on the 4,7-dichloroquinolinium tribromide scaffold will heavily rely on the principles of rational design. This approach involves the strategic modification of the catalyst's structure to enhance its performance in terms of activity, selectivity, and stability. The dichloro-substitution on the quinoline (B57606) ring already provides a unique electronic and steric profile compared to unsubstituted quinolinium tribromides.
Future research will likely focus on synthesizing a library of derivatives to systematically study the structure-activity relationship. Key modifications could include:
Varying the N-substituent: Introducing different alkyl or aryl groups on the nitrogen atom can modulate the solubility and steric hindrance of the catalyst, influencing its interaction with substrates.
Modifying the Quinoline Ring: Further substitution on the quinoline ring with electron-donating or electron-withdrawing groups can fine-tune the electrophilicity of the bromine atoms in the tribromide anion, thereby altering the catalyst's reactivity.
Immobilization on Solid Supports: Grafting the this compound moiety onto solid supports like silica (B1680970), polymers, or magnetic nanoparticles can lead to the development of heterogeneous catalysts. chemicalbook.comalfa-chemistry.com This is a critical step for improving catalyst recyclability and simplifying product purification.
| Catalyst Modification | Anticipated Effect | Potential Application |
| Introduction of long-chain alkyl N-substituents | Increased solubility in organic solvents | Homogeneous catalysis in non-polar media |
| Incorporation of electron-withdrawing groups on the quinoline ring | Enhanced electrophilicity of bromine | More potent oxidizing or brominating agent |
| Immobilization on silica gel | Heterogenization, ease of separation and reuse | Packed-bed reactors for continuous flow synthesis |
These next-generation catalysts, designed with specific applications in mind, hold the promise of overcoming some of the limitations of current brominating and oxidizing agents, such as handling hazardous elemental bromine.
Integration into Continuous Flow Chemistry and Automated Synthetic Platforms
The shift from traditional batch synthesis to continuous flow and automated platforms is a significant trend in modern chemistry, offering improved safety, efficiency, and scalability. rsc.org this compound, particularly in its solid-supported form, is an excellent candidate for integration into these advanced systems.
Continuous Flow Chemistry:
In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. The use of a solid-supported this compound catalyst in a packed-bed reactor would offer several advantages:
Enhanced Safety: The handling of a stable, solid reagent is inherently safer than using volatile and corrosive liquid bromine.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. vapourtec.com
Simplified Purification: The product stream continuously flows out of the reactor, free from the catalyst, which remains in the packed bed. This eliminates the need for complex downstream purification steps.
The development of such flow processes using this compound would be a significant step towards greener and more sustainable chemical manufacturing.
Automated Synthetic Platforms:
Automated synthesis platforms, often utilizing robotic liquid handlers and software-controlled reaction sequences, can rapidly screen and optimize reaction conditions. rsc.orgdoi.org A solid-phase or a soluble but easily separable derivative of this compound could be incorporated into these platforms. This would enable high-throughput screening of its catalytic activity across a wide range of substrates and reaction conditions, accelerating the discovery of new applications.
Exploration of Novel Reaction Classes and Multicomponent Reactions
While quinolinium tribromides are primarily known as brominating and oxidizing agents, the unique electronic properties of this compound may enable its participation in a broader range of chemical transformations. rsc.orgyoutube.com Future research is expected to explore its potential as a catalyst in novel reaction classes.
Novel Reaction Classes:
Beyond simple bromination, investigations could focus on its utility in:
Oxidative Cyclizations: Catalyzing the formation of heterocyclic compounds through intramolecular C-H functionalization.
Dehydrogenation Reactions: Acting as a mild oxidant for the conversion of alkanes to alkenes or alcohols to carbonyl compounds.
Halocyclization Reactions: Promoting the formation of halogenated cyclic ethers and lactones from unsaturated alcohols and carboxylic acids.
Multicomponent Reactions (MCRs):
Q & A
Q. What are the optimized synthetic routes for 4,7-Dichloroquinolinium tribromide, and how can purity be ensured?
The synthesis typically involves bromination of 4,7-dichloroquinoline using phosphorus tribromide (PBr₃). A common method is derived from the Conrad-Limpach quinoline synthesis:
- Step 1 : React 3-chloroaniline with ethyl formylacetate to form 7-chloro-4-hydroxyquinoline .
- Step 2 : Brominate the intermediate with PBr₃ under controlled conditions (e.g., 80–100°C, inert atmosphere) to replace hydroxyl groups with bromine .
- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.5 ppm, with distinct coupling patterns for quinoline substituents. ¹³C NMR confirms chlorine and bromine substitution via deshielded carbons .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 367.8 for C₉H₅Cl₂N·Br₃⁻) .
- XRD : Single-crystal X-ray diffraction resolves halogen positioning and crystal packing .
Q. What safety protocols are critical when handling this compound?
- Storage : In airtight containers under nitrogen, away from moisture (hygroscopic) and reducing agents .
- PPE : Use corrosion-resistant gloves (nitrile), fume hoods, and eye protection. Reactivity with water necessitates spill kits with inert absorbents (vermiculite) .
- Emergency Response : Neutralize spills with sodium bicarbonate and isolate reactive metals (e.g., sodium) .
Advanced Research Questions
Q. How can discrepancies in reaction yields under varying bromination conditions be systematically addressed?
- Experimental Design : Use a factorial approach to test variables: temperature (80–120°C), stoichiometry (PBr₃:quinoline ratio 1:1 to 3:1), and reaction time (2–12 hrs).
- Data Analysis : Apply ANOVA to identify significant factors. For example, excess PBr₃ (>2.5 eq.) may reduce yields due to side reactions (e.g., over-bromination) .
- Contradiction Resolution : Cross-validate results with in-situ FTIR to monitor intermediate formation and GC-MS to detect byproducts .
Q. What mechanistic insights explain the regioselectivity of bromination in 4,7-Dichloroquinoline derivatives?
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient positions (C-3 and C-8) as bromination sites due to chlorine’s electron-withdrawing effects .
- Isotopic Labeling : Use deuterated quinoline to track kinetic vs. thermodynamic control. Competitive pathways may emerge under high-temperature conditions .
Q. How do solvent polarity and catalyst choice influence the compound’s reactivity in cross-coupling reactions?
- Catalytic Screening : Test Pd(PPh₃)₄, CuI, and Ni(dppe)Cl₂ in solvents (DMF, THF, toluene). Polar aprotic solvents (DMF) enhance oxidative addition in Suzuki-Miyaura couplings .
- Kinetic Studies : UV-Vis spectroscopy tracks reaction progress. For example, THF slows reactivity due to poor catalyst solubility, while DMF accelerates it .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor bromination efficiency .
- Quality Control : Establish acceptance criteria for residual solvents (e.g., ≤0.1% ethanol via GC-FID) and elemental analysis (Br content: 54–56%) .
Methodological Guidance for Contradictory Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
